3-Hydroxy-1-phenylbutan-2-one

Vue d'ensemble

Description

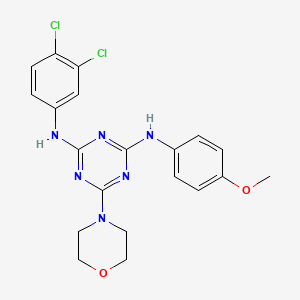

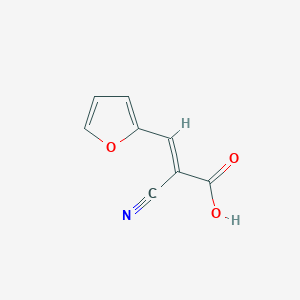

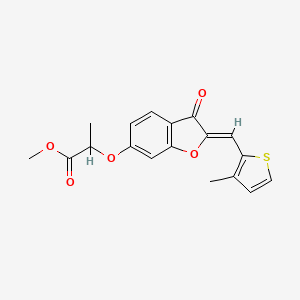

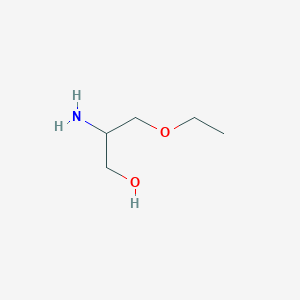

3-Hydroxy-1-phenylbutan-2-one is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2011 . It is also known by its IUPAC name, 3-hydroxy-1-phenyl-2-butanone .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-1-phenylbutan-2-one consists of a butanone backbone with a phenyl group attached. The third carbon in the butanone chain is hydroxylated . More detailed structural analysis would require advanced techniques such as 3D electron diffraction .Physical And Chemical Properties Analysis

3-Hydroxy-1-phenylbutan-2-one is a liquid at room temperature . It has a density of 1.092g/cm3 . Its boiling point is 270.6ºC at 760 mmHg . The compound’s flash point is 112.8ºC .Applications De Recherche Scientifique

Chemical Synthesis

“3-Hydroxy-1-phenylbutan-2-one” is used in chemical synthesis . It’s a compound with a molecular weight of 164.2 and is used in various chemical reactions.

HPLC Analysis

“3-Hydroxy-1-phenylbutan-2-one” can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Separation of V(V) from Aqueous Medium

There is research indicating that “3-Hydroxy-1-phenylbutan-2-one” might be used in the solid-liquid separation of V(V) from an aqueous medium . This could have implications in the field of waste water treatment.

Storage and Handling

The compound is typically stored at room temperature and is available in liquid form . It’s important to handle it with care due to its hazardous nature .

Safety Information

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures need to be taken while handling this compound .

Safety and Hazards

Mécanisme D'action

Mode of Action

The exact mode of action of 3-Hydroxy-1-phenylbutan-2-one It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 3-Hydroxy-1-phenylbutan-2-one are currently unknown. Given the compound’s structure, it may be involved in pathways related to ketone metabolism. More research is needed to confirm this and identify other potentially affected pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Hydroxy-1-phenylbutan-2-one As such, its bioavailability and how it is absorbed, distributed, metabolized, and excreted in the body remain unknown .

Result of Action

The molecular and cellular effects of 3-Hydroxy-1-phenylbutan-2-one Given the lack of information about its targets and mode of action, it is difficult to predict its specific effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-1-phenylbutan-2-one . Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets and exerts its effects .

Propriétés

IUPAC Name |

3-hydroxy-1-phenylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHRXUDEWBOJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

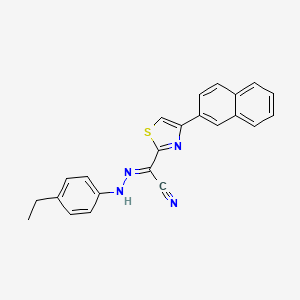

![N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2572748.png)

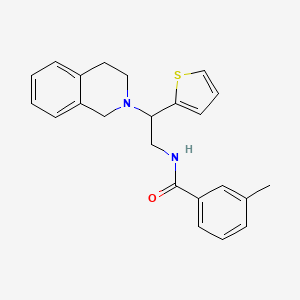

![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/no-structure.png)